Fmoc-d-trp-opfp

Vue d'ensemble

Description

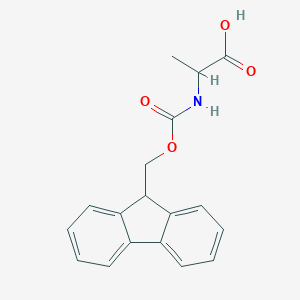

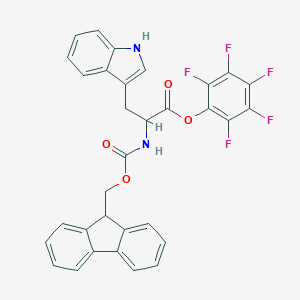

Fmoc-D-Trp-OPfp, also known as N-alpha-Fmoc-D-tryptophan pentafluorophenyl ester, is a compound used in peptide synthesis . It has a molecular weight of 592.5 and a molecular formula of C32H21F5N2O4 .

Synthesis Analysis

Fmoc-D-Trp-OPfp is used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Chemical Reactions Analysis

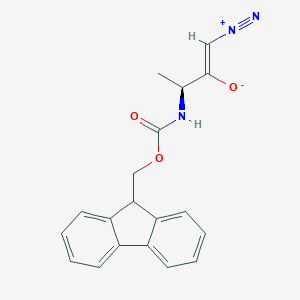

The Fmoc group in Fmoc-D-Trp-OPfp is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-D-Trp-OPfp is a solid substance that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 592.52 .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-d-trp-opfp: is primarily used in the solid-phase peptide synthesis (SPPS) method. It allows for the sequential addition of amino acids to a growing peptide chain while protecting the amino group with the Fmoc group, which can be removed by mild base .

Proteomics Research

In proteomics, Fmoc-d-trp-opfp can be utilized to create specific peptides that mimic portions of proteins. These peptides are then used in mass spectrometry to identify and quantify proteins in complex biological samples .

Drug Discovery

This compound is used to generate peptides that can act as potential drug candidates or be part of drug delivery systems. The specificity of peptide interactions with biological targets makes Fmoc-d-trp-opfp a valuable tool in designing therapeutic agents .

Hydrogel Formation

Fmoc-d-trp-opfp: can be involved in the formation of hydrogels, which are networks of polymer chains that can retain a large amount of water. These hydrogels have applications in tissue engineering and as drug delivery systems .

Material Science

In material science, peptides containing Fmoc-d-trp-opfp can be used to create self-assembling materials. These materials have potential applications in creating nanofibers, coatings, and other nanostructured materials .

Biophysical Studies

The compound is used in biophysical studies to understand the structure and function of peptides and proteins. By synthesizing peptides with Fmoc-d-trp-opfp , researchers can study the folding and stability of these biomolecules .

Enzyme Function Analysis

Peptides synthesized with Fmoc-d-trp-opfp can be used as substrates or inhibitors in enzymatic assays. This helps in understanding the mechanism of action of enzymes and their role in various biological processes .

Biomarker Development

Finally, Fmoc-d-trp-opfp -derived peptides can serve as biomarkers for disease diagnosis. These peptides can be designed to bind specifically to disease-associated proteins or antibodies, making them useful in diagnostic assays .

Mécanisme D'action

Target of Action

Fmoc-D-Trp-OPfp is primarily used as an amino acid protecting group in organic synthesis . It is often used in the synthesis of peptides or proteins with complex structures .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-D-Trp-OPfp is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

As a protecting group, fmoc-d-trp-opfp plays a crucial role in peptide synthesis, particularly in solid-phase peptide synthesis (spps) . It protects the amine group during the synthesis process and is removed under basic conditions without disturbing the acid-labile linker between the peptide and the resin .

Result of Action

The primary result of Fmoc-D-Trp-OPfp’s action is the successful synthesis of peptides or proteins with complex structures . By protecting the amine group during synthesis, it allows for the creation of these complex structures without unwanted side reactions .

Action Environment

The action of Fmoc-D-Trp-OPfp can be influenced by various environmental factors. For instance, the removal of the Fmoc group is facilitated by basic conditions . Therefore, the pH of the environment can significantly impact the efficacy of Fmoc-D-Trp-OPfp. Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Safety and Hazards

Orientations Futures

Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They have potential applications in diverse areas such as antimicrobial materials, emulsifiers for food, cosmetic, and biomedical industries .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H21F5N2O4/c33-25-26(34)28(36)30(29(37)27(25)35)43-31(40)24(13-16-14-38-23-12-6-5-7-17(16)23)39-32(41)42-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,38H,13,15H2,(H,39,41)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPGTAYCHANVFY-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)OC6=C(C(=C(C(=C6F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21F5N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-trp-opfp | |

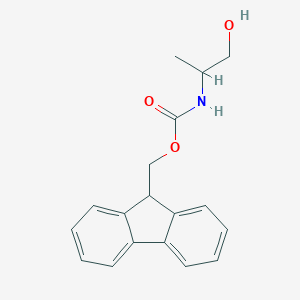

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

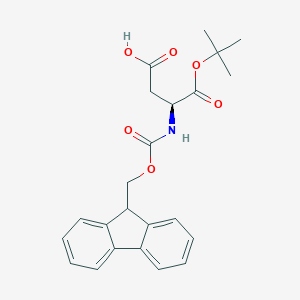

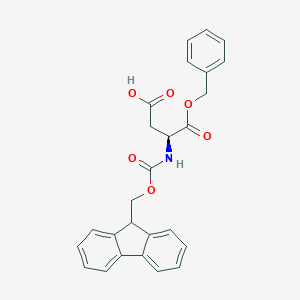

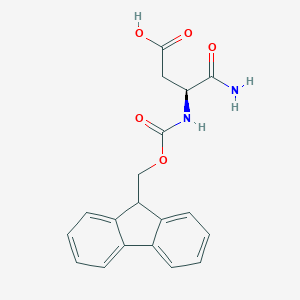

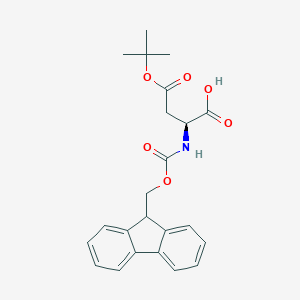

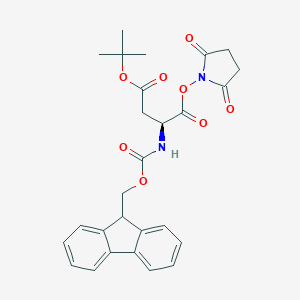

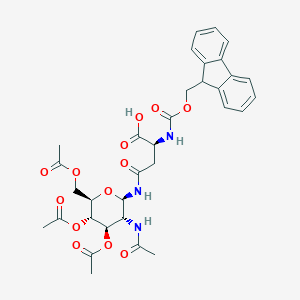

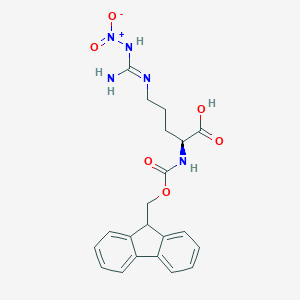

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.